molecular formula C14H20FN3O B4623732 N-(3-fluoro-4-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea

N-(3-fluoro-4-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea

Cat. No. B4623732
M. Wt: 265.33 g/mol
InChI Key: VOCPIIODNXMFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of urea derivatives, including those similar to N-(3-fluoro-4-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea, often involves the reaction of isocyanates with amines. For example, the synthesis of N,N′-disubstituted ureas and their isosteric analogs containing polycyclic fragments can be achieved through the reaction of isocyanatoadamantan-4-one with substituted anilines, yielding products in various yields (Danilov et al., 2020).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea functional group (NH2-CO-NH2), where the nitrogen atoms can be substituted with various aryl or alkyl groups. Structural and conformational studies of tri-substituted ureas derived from N-methylpiperazine, for instance, provide insights into the conformational preferences and electronic properties of these molecules (Iriepa & Bellanato, 2013).

Chemical Reactions and Properties

The chemical reactivity of N-(3-fluoro-4-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea and similar compounds can involve various transformations, such as the formation of fluorophenyl ureas via carbamate intermediates, demonstrating the versatility of urea derivatives in chemical synthesis (Olma et al., 2006).

Scientific Research Applications

Central Nervous System Agents

A series of compounds including N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas demonstrated anxiolytic activity and muscle-relaxant properties, suggesting a potential for "N-(3-fluoro-4-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea" in CNS-related therapies (Rasmussen et al., 1978).

Motilin Receptor Agonist

Research on compounds with a similar structure has led to the development of novel small molecule motilin receptor agonists, indicating a potential application in gastrointestinal transit therapies (Westaway et al., 2009).

Orexin Receptor Antagonism

The disposition and metabolism of a novel orexin receptor antagonist were studied, offering insights into the pharmacokinetic profiles and therapeutic potential for insomnia treatment of related compounds (Renzulli et al., 2011).

Antibacterial and Antifungal Agents

N-alkyl substituted urea derivatives have shown in vitro antibacterial and antifungal activities, suggesting the antibacterial and antifungal potential of "N-(3-fluoro-4-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea" (Zheng et al., 2010).

Compulsive Food Consumption

The role of orexin receptors in compulsive food consumption has been explored, indicating a potential application of related compounds in treating binge eating disorders (Piccoli et al., 2012).

Serotonergic Activities

Research into compounds with similar structures has explored their role as serotonin reuptake inhibitors and 5-HT(1B/1D) antagonistic activities, indicating potential applications in treating depression (Matzen et al., 2000).

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-(1-methylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O/c1-10-3-4-12(9-13(10)15)17-14(19)16-11-5-7-18(2)8-6-11/h3-4,9,11H,5-8H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCPIIODNXMFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CCN(CC2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methylphenyl)-3-(1-methylpiperidin-4-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluoro-4-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-fluoro-4-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-fluoro-4-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-fluoro-4-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-fluoro-4-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea
Reactant of Route 6
Reactant of Route 6
N-(3-fluoro-4-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.